molecular formula C21H19N3O2S B2998399 7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941927-58-8

7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2998399
CAS No.: 941927-58-8
M. Wt: 377.46
InChI Key: CAVHTLUVBGIFCB-UHFFFAOYSA-N
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Description

This heterocyclic compound belongs to the thiazolo[4,5-d]pyridazinone family, characterized by a fused thiazole and pyridazinone core. The 7-position is substituted with a 3-methoxyphenyl group, while the 5-position carries a 3-methylbenzyl substituent.

Properties

IUPAC Name

7-(3-methoxyphenyl)-2-methyl-5-[(3-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-6-4-7-15(10-13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)16-8-5-9-17(11-16)26-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVHTLUVBGIFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC(=CC=C4)OC)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic organic compound belonging to the thiazole and pyridazine classes. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2OSC_{19}H_{20}N_2OS, with a molecular weight of approximately 336.44 g/mol. The structural features include a thiazolo[4,5-d]pyridazine core, which is significant for its biological properties.

PropertyValue
Molecular FormulaC19H20N2OSC_{19}H_{20}N_2OS
Molecular Weight336.44 g/mol
Melting PointNot specified
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methodologies include:

  • Formation of the thiazole ring.
  • Construction of the pyridazine ring.
  • Subsequent functionalization to introduce methoxy and methylbenzyl groups.

Anticancer Activity

Research indicates that compounds in the thiazolo-pyridazine class exhibit significant anticancer properties. For instance, studies on similar derivatives have shown moderate to high cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

  • Cytotoxicity Results :
    • IC50 values for related compounds have been reported as low as 1.06μM1.06\,\mu M against A549 cells .
    • The mechanism often involves inhibition of specific kinases or pathways critical for cancer cell proliferation.

The biological activity is hypothesized to stem from the compound's ability to interact with various molecular targets, including:

  • Kinases : Inhibition of c-Met kinase has been observed in related compounds, suggesting a potential pathway for therapeutic action.
  • Cell Cycle Regulation : Induction of apoptosis in cancer cells has been noted, with studies indicating that these compounds can cause cell cycle arrest at the G0/G1 phase .

Case Studies

  • In Vitro Studies : A study evaluated a series of thiazolo-pyridazine derivatives for their anticancer activity using MTT assays. The most promising derivatives demonstrated significant cytotoxic effects with IC50 values under 5μM5\,\mu M against multiple cancer cell lines .
  • Mechanistic Insights : Additional studies have utilized flow cytometry to analyze apoptosis induction and cell cycle distribution changes in treated cells, supporting the hypothesis that these compounds can effectively induce programmed cell death in malignancies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolo[4,5-d]pyridazinones exhibit diverse bioactivities depending on substituents at positions 2, 5, and 5. Key comparisons include:

Compound Name Substituents (Position) Key Activity Reference
Target Compound 7-(3-methoxyphenyl), 5-(3-methylbenzyl), 2-methyl Hypothesized anti-inflammatory/analgesic N/A
7-(2-Furyl)-2-pyrrolidin-1-yl derivative 7-(2-furyl), 2-pyrrolidin-1-yl Analgesic (exceeds ketorolac)
2-Methyl-7-thienyl derivative 7-(thienyl), 2-methyl Antiviral
2-Amino-7-(2-thienyl) derivative 7-(2-thienyl), 2-amino Unspecified (structural study)
7-(4-Ethylphenyl)-2-methyl derivative 7-(4-ethylphenyl), 2-methyl Unspecified (commercial product)
  • Substituent Influence :
    • 7-Aryl Groups : Electron-donating groups (e.g., 3-methoxyphenyl) enhance analgesic activity by improving interactions with biological targets, as seen in furyl and thienyl analogs .
    • 5-Alkyl/Aryl Groups : The 3-methylbenzyl group in the target compound may improve lipophilicity and CNS penetration compared to smaller alkyl chains (e.g., methyl or ethyl) in other derivatives .

Structure-Activity Relationship (SAR) Trends

  • Position 2: Methyl or amino groups enhance stability and bioavailability. Methyl groups (as in the target compound) are preferred for metabolic resistance .
  • Position 5 : Bulky substituents (e.g., benzyl) improve target binding but may reduce solubility. The 3-methylbenzyl group balances lipophilicity and steric effects .
  • Position 7 : Aromatic groups with electron-donating substituents (e.g., methoxy) optimize analgesic and anti-inflammatory activities .

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